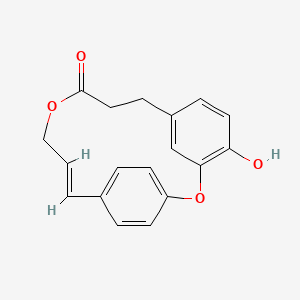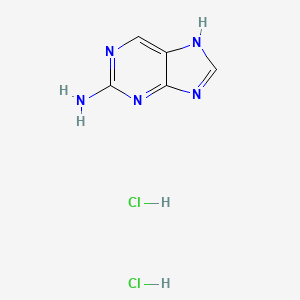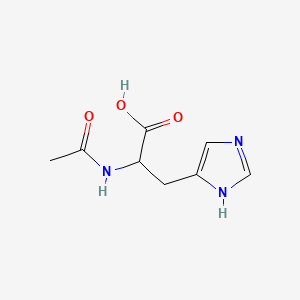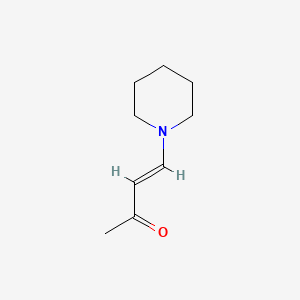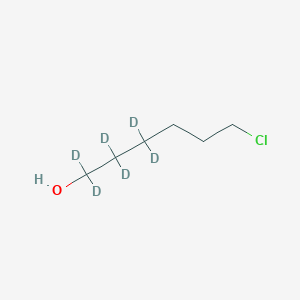
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is a stable isotope-labeled compound. It is a deuterated form of 6-chloro-1-hexyl alcohol, where the hydrogen atoms at positions 3, 4, and 5 are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol typically involves the deuteration of 6-chloro-1-hexyl alcohol. The process includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 6-chloro-1-hexyl alcohol are replaced with deuterium using deuterium oxide (D2O) in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and catalysts to facilitate the exchange of hydrogen with deuterium.
化学反応の分析
Types of Reactions
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 6-chlorohexanal or 6-chlorohexanoic acid.
Reduction: 6-chlorohexane.
Substitution: Various substituted hexyl derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the synthesis of other deuterated compounds and as a reagent in various chemical processes.
作用機序
The mechanism of action of 6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol involves its interaction with molecular targets through its functional groups. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studying reaction mechanisms and metabolic pathways. The chlorine atom and alcohol group allow for various chemical modifications, enabling the compound to participate in diverse reactions.
類似化合物との比較
Similar Compounds
6-chloro-1-hexyl alcohol: The non-deuterated form of the compound.
6-chloro-1-hexanol: Another similar compound with a hydroxyl group at the terminal position.
1-chloro-6-hexanol: A positional isomer with the chlorine and hydroxyl groups at different positions.
Uniqueness
6-chloro-1-hexyl-3,3,4,4,5,5-d6 alcohol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and alters the reaction kinetics, making it a valuable tool in scientific research.
特性
IUPAC Name |
6-chloro-1,1,2,2,3,3-hexadeuteriohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i2D2,4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPTNNCGDAGEJ-JIKIKKOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCl)C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)
